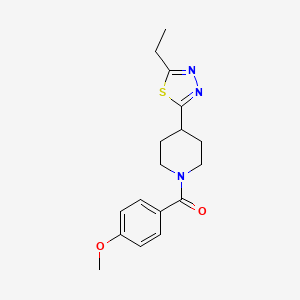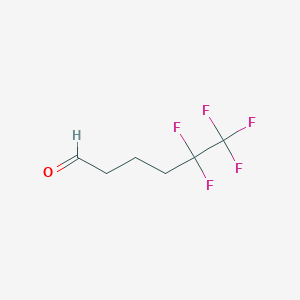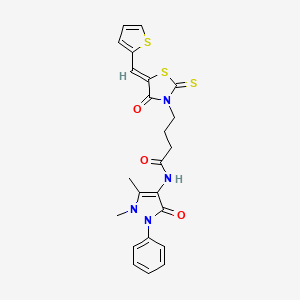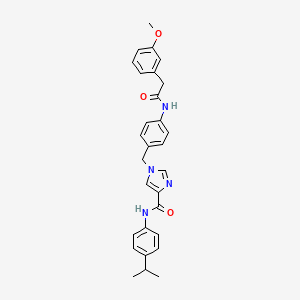![molecular formula C15H10ClF3N4O2S B2512464 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-46-3](/img/structure/B2512464.png)
4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide” is a complex organic molecule. It contains a quinoxalinyl group, a trifluoromethyl group, and a benzenesulfonyl group, all of which are common in many pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often considered electron-withdrawing, which could affect the compound’s reactivity .科学的研究の応用
Quinoxaline and Derivatives in Pharmaceuticals and Biomedical Research
Quinoxaline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds serve as crucial scaffolds in medicinal chemistry, leading to the development of new therapeutic agents. The integration of the sulfonamide group into quinoxaline frameworks, for instance, enhances their therapeutic potential, yielding compounds with diverse pharmacological activities (Irfan et al., 2021). The pharmacological profile of quinoxalinone, a closely related entity, showcases its versatility in the design of bioactive compounds with considerable antimicrobial and antitumor activities (Ramli et al., 2014).
Role in Optoelectronics and Material Sciences
Quinoxaline derivatives extend their utility to the field of optoelectronics, where they are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to function as efficient electroluminescent materials is particularly valuable for developing advanced optoelectronic applications. The review by Squeo and Pasini (2020) discusses the application of BODIPY-based quinoxaline materials in OLEDs, highlighting their promise as metal-free infrared emitters and their contribution to the diversification of optoelectronic materials (Squeo & Pasini, 2020). Additionally, the synthesis and structural design of quinazoline and pyrimidine derivatives, related to quinoxaline, have shown significant promise in the creation of novel materials for optoelectronic applications (Lipunova et al., 2018).
Environmental Applications and Toxicology Studies
While the focus is on the scientific applications of quinoxaline derivatives, it's important to acknowledge the environmental aspect of similar compounds. Studies on chlorobenzenes, which share some chemical resemblance to the target compound, offer insights into the environmental fate and remediation strategies of persistent organic pollutants (Brahushi et al., 2017). Although this does not directly involve quinoxaline derivatives, it underscores the importance of understanding the environmental impact and degradation pathways of related organic compounds.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2S/c16-9-5-7-10(8-6-9)26(24,25)23-22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIIKWYYHIHBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)
![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)
![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)


![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
